Enhanced β2-Adrenoceptor Selectivity of Salmeterol Over Albuterol
Salmeterol exhibits significantly greater selectivity for the β2-adrenoceptor over the β1-adrenoceptor compared to albuterol. This is a critical differentiator as β1-receptor activation in the heart is a primary driver of cardiovascular side effects. In vitro studies demonstrate that salmeterol's selectivity for β2 over β1 receptors is at least 50-fold higher than that of albuterol [1]. Another source reports a β2/β1 activity ratio of 50,000:1 for salmeterol, compared to 650:1 for albuterol [2].
| Evidence Dimension | In vitro β2/β1 adrenoceptor selectivity ratio |
|---|---|
| Target Compound Data | ≥50-fold more selective than albuterol [1]; β2/β1 activity ratio of 50,000:1 [2] |
| Comparator Or Baseline | Albuterol (salbutamol), with a β2/β1 activity ratio of 650:1 [2] |
| Quantified Difference | Salmeterol is at least 50 times more selective; β2/β1 activity ratio is approximately 77-fold higher (50,000 vs 650). |
| Conditions | In vitro receptor binding and functional selectivity assays. |
Why This Matters
Higher β2-selectivity suggests a potentially lower risk of β1-mediated cardiac adverse events (e.g., tachycardia, anxiety) at therapeutic doses, a key consideration for patient safety and drug selection.
- [1] DrugCentral. salmeterol. Accessed 2026. View Source
- [2] ScienceDirect. Salmeterol Xinafoate. View Source
